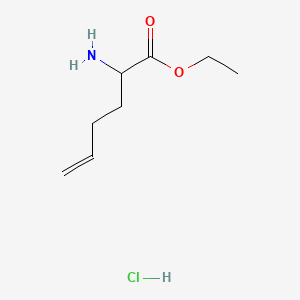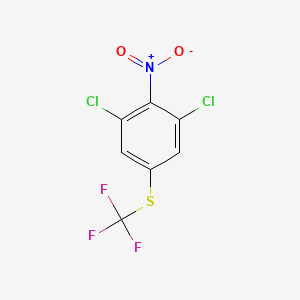
4-Boc-thiomorpholine-2-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(TERT-BUTOXYCARBONYL)THIOMORPHOLIN-2-YL)ACETIC ACID is a chemical compound with the molecular formula C11H19NO4S. It is known for its use in organic synthesis, particularly as a building block in the preparation of various pharmaceuticals and fine chemicals . The compound features a thiomorpholine ring substituted with a tert-butoxycarbonyl (BOC) protecting group, which is commonly used to protect amines during chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(TERT-BUTOXYCARBONYL)THIOMORPHOLIN-2-YL)ACETIC ACID typically involves the reaction of thiomorpholine with tert-butyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at ambient temperature . The resulting intermediate is then reacted with acetic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pH, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(TERT-BUTOXYCARBONYL)THIOMORPHOLIN-2-YL)ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the BOC protecting group, yielding the free amine.
Substitution: The BOC group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Substitution reactions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Free amine.
Substitution: Various substituted thiomorpholine derivatives.
Applications De Recherche Scientifique
2-(4-(TERT-BUTOXYCARBONYL)THIOMORPHOLIN-2-YL)ACETIC ACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Applied in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 2-(4-(TERT-BUTOXYCARBONYL)THIOMORPHOLIN-2-YL)ACETIC ACID involves its role as a protecting group for amines. The BOC group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The compound can be selectively deprotected under acidic conditions to yield the free amine, which can then participate in further chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-(tert-Butoxycarbonyl)-1,1-dioxidothiomorpholin-2-yl)acetic acid: Similar structure but with an additional sulfone group.
2-(4-(tert-Butoxycarbonyl)piperidin-4-yl)acetic acid: Contains a piperidine ring instead of a thiomorpholine ring.
2-(4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl)acetic acid: Features a diazepane ring.
Uniqueness
2-(4-(TERT-BUTOXYCARBONYL)THIOMORPHOLIN-2-YL)ACETIC ACID is unique due to its thiomorpholine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of the BOC protecting group also makes it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C11H19NO4S |
|---|---|
Poids moléculaire |
261.34 g/mol |
Nom IUPAC |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]thiomorpholin-2-yl]acetic acid |
InChI |
InChI=1S/C11H19NO4S/c1-11(2,3)16-10(15)12-4-5-17-8(7-12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14) |
Clé InChI |
SVWDXNDCTHQOPL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCSC(C1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(2R,3R,4S,5S)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-3-yl] 4-hydroxybenzoate](/img/structure/B14045113.png)




![Ethyl 2-formyl-6H-furo[2,3-B]pyrrole-5-carboxylate](/img/structure/B14045145.png)

![(E)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B14045151.png)
![3-(Difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14045157.png)


